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Abstract
Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate

transporter 1 (URAT1). As a key regulator of serum uric acid levels, URAT1 is a prime

therapeutic target for the management of hyperuricemia and gout. Puliginurad is currently in

Phase 3 clinical trials, demonstrating significant promise as a next-generation uricosuric agent.

This technical guide provides a detailed overview of the molecular interaction between

Puliginurad and the URAT1 transporter, including quantitative interaction data, comprehensive

experimental protocols for assessing this interaction, and visualizations of the relevant

biological pathways and experimental workflows.

Introduction to Puliginurad and URAT1
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein

primarily expressed on the apical membrane of renal proximal tubular cells. It plays a crucial

role in uric acid homeostasis by reabsorbing the majority of filtered urate from the tubular fluid

back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to

increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for

patients with gout.

Puliginurad is a small molecule inhibitor designed to specifically target and block the function

of URAT1. Its mechanism of action involves preventing the reabsorption of uric acid in the
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kidneys, leading to increased renal excretion of uric acid and a subsequent reduction in serum

uric acid concentrations.

Quantitative Analysis of Puliginurad-URAT1
Interaction
The inhibitory potency of Puliginurad against the human URAT1 transporter has been

quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50)

is a key parameter that measures the concentration of an inhibitor required to reduce the

activity of a biological target by 50%.

Compound Target Assay System IC50 (nM) Reference

Puliginurad (YL-

90148)
Human URAT1

HEK293 cells

expressing

hURAT1

29
Patent

CN106928433A

Experimental Protocols
This section details the methodologies for key experiments to characterize the interaction of

Puliginurad with the URAT1 transporter.

In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid
Uptake)
This protocol describes a common method for determining the inhibitory activity of a compound

against the URAT1 transporter using radiolabeled uric acid in a cellular context.

Objective: To determine the IC50 value of Puliginurad for the inhibition of human URAT1-

mediated uric acid uptake.

Materials:

Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human URAT1

transporter (hURAT1-HEK293).
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Wild-type HEK293 cells (for control).

Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

[14C]-labeled uric acid.

Puliginurad (YL-90148) and other reference URAT1 inhibitors (e.g., benzbromarone).

Assay buffer (e.g., Krebs-Ringer buffer).

Cell lysis buffer.

Scintillation cocktail and a scintillation counter.

Procedure:

Cell Culture and Plating:

Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10%

fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

Seed the cells into 24-well or 96-well plates at an appropriate density to achieve a

confluent monolayer on the day of the assay.

Compound Preparation:

Prepare a stock solution of Puliginurad in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the Puliginurad stock solution in the assay buffer to obtain a

range of test concentrations.

Uric Acid Uptake Assay:

On the day of the assay, wash the cell monolayers with pre-warmed assay buffer.

Pre-incubate the cells with the various concentrations of Puliginurad or vehicle control in

assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.
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Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of

[14C]-labeled uric acid to each well.

Incubate for a specific time (e.g., 5-15 minutes) at 37°C to allow for uric acid uptake.

Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

Measurement of Radioactivity:

Lyse the cells in each well using a suitable lysis buffer.

Transfer the cell lysates to scintillation vials.

Add a scintillation cocktail to each vial.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total

uptake in hURAT1-HEK293 cells to determine the URAT1-specific uptake.

Normalize the URAT1-specific uptake data to the vehicle control (considered as 100%

activity).

Plot the percentage of inhibition against the logarithm of the Puliginurad concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using

appropriate software (e.g., GraphPad Prism).

Visualizations
Signaling Pathway of URAT1 Inhibition by Puliginurad
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Caption: Mechanism of action of Puliginurad on the URAT1 transporter in the kidney.

Experimental Workflow for URAT1 Inhibition Assay
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Caption: Workflow for determining the IC50 of Puliginurad on URAT1.
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Conclusion
Puliginurad is a potent inhibitor of the URAT1 transporter, a key player in renal uric acid

reabsorption. The quantitative data and experimental protocols presented in this guide provide

a comprehensive technical overview for researchers and drug development professionals. The

visualization of the inhibitory mechanism and experimental workflow further aids in the

understanding of Puliginurad's interaction with its molecular target. This information

underscores the scientific basis for the ongoing clinical development of Puliginurad as a

promising therapeutic agent for hyperuricemia and gout.

To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Interaction of
Puliginurad with the URAT1 Transporter]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395353#molecular-interaction-of-puliginurad-with-
urat1-transporter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353#molecular-interaction-of-puliginurad-with-urat1-transporter
https://www.benchchem.com/product/b12395353#molecular-interaction-of-puliginurad-with-urat1-transporter
https://www.benchchem.com/product/b12395353#molecular-interaction-of-puliginurad-with-urat1-transporter
https://www.benchchem.com/product/b12395353#molecular-interaction-of-puliginurad-with-urat1-transporter
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

